molecular formula C16H8BrF3O2 B14665124 1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid CAS No. 38635-72-2

1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid

Cat. No.: B14665124
CAS No.: 38635-72-2
M. Wt: 369.13 g/mol
InChI Key: MGPCCWAAJQDKQW-UHFFFAOYSA-N
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Description

1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C16H8BrF3O2 and a molecular weight of 369.1327 . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to a phenanthrene backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

38635-72-2

Molecular Formula

C16H8BrF3O2

Molecular Weight

369.13 g/mol

IUPAC Name

1-bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid

InChI

InChI=1S/C16H8BrF3O2/c17-14-3-1-2-9-11-6-8(16(18,19)20)4-5-10(11)13(15(21)22)7-12(9)14/h1-7H,(H,21,22)

InChI Key

MGPCCWAAJQDKQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C(C=C2C(=C1)Br)C(=O)O)C(F)(F)F

Origin of Product

United States

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